molecular formula C23H40N4O2S B12001879 3-Methyl-7-nonyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione

3-Methyl-7-nonyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B12001879
M. Wt: 436.7 g/mol
InChI Key: PULPXYOISJSLKT-UHFFFAOYSA-N
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Description

The compound 3-Methyl-7-nonyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione (referred to as the target compound) is a xanthine derivative characterized by a purine-2,6-dione core substituted with a methyl group at position 3, a nonyl (9-carbon) chain at position 7, and an octylsulfanyl (8-carbon thioether) group at position 8. Its molecular formula is C₂₅H₄₄N₄O₂S, with a molecular weight of 482.71 g/mol .

Properties

Molecular Formula

C23H40N4O2S

Molecular Weight

436.7 g/mol

IUPAC Name

3-methyl-7-nonyl-8-octylsulfanylpurine-2,6-dione

InChI

InChI=1S/C23H40N4O2S/c1-4-6-8-10-12-13-15-17-27-19-20(26(3)22(29)25-21(19)28)24-23(27)30-18-16-14-11-9-7-5-2/h4-18H2,1-3H3,(H,25,28,29)

InChI Key

PULPXYOISJSLKT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C2=C(N=C1SCCCCCCCC)N(C(=O)NC2=O)C

Origin of Product

United States

Preparation Methods

Step 1: N7 Alkylation with Nonyl Group

Reagents :

  • 3-Methylxanthine (10.0 g, 1.0 eq)

  • Nonyl bromide (1.2 eq)

  • Potassium bicarbonate (2.0 eq)

  • Solvent: N-methyl-2-pyrrolidone (NMP, 10 vol)

Procedure :
The mixture is heated to 55°C under nitrogen, stirred for 4–6 h, and quenched with water. Precipitation yields 7-nonyl-3-methyl-3,7-dihydro-purine-2,6-dione.

Key Data :

ParameterValue
Yield89–92%
Purity (HPLC)97.5%
Characteristic NMRδ 3.31 (s, 3H, CH3), 1.25 (m, 16H, nonyl chain)

Step 2: C8 Chlorination

Reagents :

  • 7-Nonyl intermediate (1.0 eq)

  • N-Chlorosuccinimide (NCS, 1.1 eq)

  • Solvent: Dimethylformamide (DMF, 8 vol)

Procedure :
Reaction at 40°C for 3 h followed by aqueous workup affords 8-chloro-7-nonyl-3-methyl-3,7-dihydro-purine-2,6-dione.

Optimization Insight :
Substituting DMF with NMP enables a one-pot alkylation-chlorination sequence, reducing purification steps.

Step 3: Thioether Formation with Octylthiol

Reagents :

  • 8-Chloro intermediate (1.0 eq)

  • Octylthiol (1.5 eq)

  • Sodium carbonate (3.0 eq)

  • Solvent: NMP (10 vol)

Procedure :
Heating to 90°C for 2 h facilitates nucleophilic displacement. Post-reaction extraction with dichloromethane and recrystallization from toluene yields the target compound.

Critical Parameters :

ParameterValue
Yield68–72%
Purity (HPLC)98.9%
Side Products<1% disulfide byproducts

Synthetic Route 2: Direct Iodination-Thiolation Strategy

Step 1: C8 Iodination

Reagents :

  • 3-Methylxanthine (1.0 eq)

  • N-Iodosuccinimide (NIS, 1.05 eq)

  • Solvent: Dimethyl sulfoxide (DMSO, 6 vol)

Procedure :
Stirring at 40°C for 24 h provides 8-iodo-3-methyl-3,7-dihydro-purine-2,6-dione, isolated via aqueous precipitation.

Step 2: Sequential Alkylation and Thiolation

Reagents :

  • 8-Iodo intermediate (1.0 eq)

  • Nonyl bromide (1.1 eq) / Octylthiol (1.5 eq)

  • Sodium bicarbonate (2.5 eq)

  • Solvent: NMP (8 vol)

Procedure :
Nonyl alkylation precedes thiolation in a one-pot process, leveraging iodide’s superior leaving group ability.

Advantages :

  • Higher regioselectivity (iodine’s steric bulk minimizes N9 side reactions).

  • Reduced reaction time (4 h vs. 6 h for chlorinated analog).

Comparative Analysis of Methodologies

Yield and Efficiency

RouteStep 1 YieldStep 2 YieldTotal Yield
191%72%65.5%
289%85%75.7%

Route 2’s iodination-thiolation sequence outperforms Route 1 due to milder conditions and fewer purification steps.

Solvent Impact on Reaction Kinetics

SolventDielectric ConstantReaction Rate (k, ×10⁻³ s⁻¹)
NMP32.05.2
DMF36.74.8
DMSO46.53.9

NMP’s moderate polarity balances solubility and nucleophilicity, enhancing thiolate reactivity.

Purification and Characterization

Recrystallization Optimization

Solvent SystemPurity Post-CrystallizationRecovery
Toluene99.2%81%
Ethanol/Water98.5%89%

Ethanol/water mixtures improve recovery with minimal purity loss.

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 11.26 (s, 1H, NH), 3.31 (s, 3H, CH3), 1.25 (m, 30H, nonyl + octyl chains).

  • Mass Spec (ESI+) : m/z 437.2 [M+H]⁺ (calc. 437.3).

Challenges and Mitigation Strategies

Thiol Oxidation

  • Issue : Octylthiol oxidizes to disulfide under aerobic conditions.

  • Solution : Conduct reactions under nitrogen with 0.1% w/w antioxidant (e.g., BHT).

Steric Hindrance

  • Issue : Bulky nonyl/octyl groups slow nucleophilic substitution.

  • Solution : Increase temperature to 100°C and use phase-transfer catalysts (e.g., TBAB).

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-nonyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which can reduce any double bonds or functional groups present.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, where thiol groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, thiolates

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced purine derivatives

    Substitution: Various substituted purine derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

3-Methyl-7-nonyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione has been investigated for its potential therapeutic effects:

  • Antioxidant Properties : Research indicates that compounds similar to this purine derivative exhibit antioxidant activity which can be beneficial in treating oxidative stress-related diseases . The ability to scavenge free radicals could make it a candidate for developing treatments for conditions like cardiovascular diseases.
  • Inflammatory Response Modulation : This compound may influence inflammatory pathways. Studies on uric acid suggest that related purine derivatives can modulate immune responses and have implications in conditions such as gout and hyperuricemia . Specifically, the modulation of the NLRP3 inflammasome activation pathway shows promise in reducing inflammation.

Biochemical Research

The compound's structural features allow it to interact with various biological molecules:

  • Enzyme Inhibition : There is potential for this compound to act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, related purines have been shown to inhibit xanthine oxidase, which is crucial in uric acid production .
  • Cell Signaling : The ability to influence cell signaling pathways makes it a valuable compound for studying cellular responses to stress and inflammation . This could lead to advancements in understanding diseases linked to metabolic dysregulation.

Agricultural Applications

Emerging research suggests that derivatives of purines can be utilized in agriculture:

  • Plant Growth Regulators : Compounds with similar structures have been explored as growth regulators in plants, potentially enhancing growth rates or stress resistance . Further studies could investigate the specific effects of this compound on plant physiology.

Case Studies

Several studies highlight the practical applications of this compound:

  • Uric Acid and Inflammation : A study demonstrated that uric acid plays a pivotal role in activating inflammatory responses via the NLRP3 inflammasome. This suggests that modulating uric acid levels through compounds like this compound could be beneficial in treating inflammatory diseases .
  • Antioxidant Activity Assessment : In vitro tests have shown that purine derivatives can effectively reduce oxidative stress markers in cell cultures exposed to harmful agents. This reinforces the potential use of such compounds in therapeutic settings aimed at oxidative damage prevention .

Mechanism of Action

The mechanism of action of 3-Methyl-7-nonyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The sulfur-containing group may play a role in redox reactions, influencing cellular oxidative states. The purine core can interact with nucleic acids, potentially affecting gene expression or replication processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural features and physicochemical properties of the target compound and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Structural Features References
Target Compound 3-methyl, 7-nonyl, 8-octylsulfanyl C₂₅H₄₄N₄O₂S 482.71 Long aliphatic chains (C9, C8-S)
BI 1356 (Linagliptin) 3-methyl, 7-butynyl, 8-(3-aminopiperidinyl), 1-(quinazolinylmethyl) C₂₅H₂₈N₈O₂ 472.56 Heterocyclic substituents (DPP-4 inhibitor)
3-Methyl-8-(methylsulfanyl)-7-pentyl 3-methyl, 7-pentyl, 8-methylsulfanyl C₁₂H₁₈N₄O₂S 282.36 Short alkyl chains (C5, methyl-S)
8-Biphenyl-1,3,7-trimethyl-... 1,3,7-trimethyl, 8-styryl-biphenyl C₂₅H₂₂N₄O₂ 422.47 Aromatic substituents (styryl, biphenyl)
8-Decylsulfanyl-7-isopentyl-3-methyl 3-methyl, 7-isopentyl, 8-decylsulfanyl C₂₁H₃₆N₄O₂S 420.60 Branched C5 chain at position 7
8-(Allylsulfanyl)-7-phenethyl-3-methyl 3-methyl, 7-phenethyl, 8-allylsulfanyl C₁₇H₁₈N₄O₂S 342.42 Unsaturated (allyl) and aromatic groups
Key Observations:
  • Lipophilicity : The target compound’s long alkyl chains (C9 and C8-S) confer higher lipophilicity compared to analogs with shorter or branched chains (e.g., C5 in or C5 branched in ). This may enhance membrane permeability but reduce aqueous solubility.
  • Aromatic vs. Aliphatic Substituents: Compounds like BI 1356 and 8-biphenyl derivatives incorporate aromatic or heterocyclic groups, which are critical for target binding (e.g., DPP-4 inhibition). In contrast, the target compound’s purely aliphatic substituents may favor non-polar interactions or depot effects.
  • Sulfanyl groups are prone to oxidation, but longer chains may slow this process.

Pharmacological and Functional Comparisons

BI 1356 (Linagliptin)
  • Activity: A potent, long-acting DPP-4 inhibitor used in type 2 diabetes. Its 3-aminopiperidinyl and quinazolinylmethyl groups enable strong binding to the DPP-4 active site .
  • Comparison : Unlike BI 1356, the target compound lacks heterocyclic moieties, suggesting divergent therapeutic targets. However, its extended alkyl chains could enhance bioavailability or duration of action if optimized for a specific receptor.
8-Biphenyl-1,3,7-trimethyl Analog
  • Activity: Not explicitly stated, but aromatic substituents (styryl, biphenyl) in may target kinases or adenosine receptors.
  • Comparison : The target compound’s aliphatic chains contrast with the aromaticity of this analog, implying differences in solubility and target selectivity.
8-Decylsulfanyl-7-isopentyl Analog

    Biological Activity

    3-Methyl-7-nonyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione is a complex organic compound belonging to the purine family, characterized by its unique structure that includes various alkyl and sulfanyl substituents. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications.

    • Molecular Formula : C23H40N4O2S
    • Molecular Weight : 436.7 g/mol
    • CAS Number : 327168-89-8

    The compound's structure facilitates interactions with biological macromolecules, which is crucial for its potential therapeutic effects. The presence of alkyl and sulfanyl groups may enhance its lipophilicity and bioavailability.

    Research indicates that compounds with similar structures to this compound can exhibit significant binding capabilities due to their ability to form π-π stacking interactions and hydrogen bonds with biological targets. These interactions are essential for understanding the compound's pharmacodynamics and pharmacokinetics.

    Binding Affinity Studies

    Studies on similar purine derivatives have shown that they can bind effectively to various enzymes and receptors. For instance, the binding affinity of substituted purines has been linked to their structural features, which influence their interaction with target proteins.

    Compound NameBinding TargetAffinity (Kd)Reference
    This compoundEnzyme XTBD
    8-(decylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dioneReceptor YTBD

    Case Studies

    • Antiviral Activity : A study published in the Journal of Biological Chemistry explored the antiviral properties of various substituted purines. While specific data on this compound is limited, related compounds demonstrated effective inhibition of viral replication in vitro .
    • Enzyme Inhibition : Research has shown that similar purines can act as inhibitors for certain kinases involved in cancer progression. The structural similarities suggest that this compound may also possess inhibitory properties against such kinases .

    Comparative Analysis with Related Compounds

    The biological activity of this compound can be compared with other similar compounds:

    Compound NameMolecular FormulaKey FeaturesBiological Activity
    8-(decylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dioneC24H42N4O2SLonger alkyl chain; increased lipophilicityTBD
    3-methyl-8-methylsulfanyl-7-nonyl-3,7-dihydro-purine-2,6-dioneC23H40N4O2SMethylsulfanyl group; different activity profileTBD

    Q & A

    Basic Research Questions

    Q. What are the key structural features of 3-Methyl-7-nonyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione, and how do they influence its reactivity and biological activity?

    • Answer : The compound features a purine core with three critical substitutions:

    • 3-Methyl group : Enhances metabolic stability by reducing susceptibility to oxidative demethylation.
    • 7-Nonyl chain : A hydrophobic substituent that improves lipid solubility, potentially aiding membrane permeability .
    • 8-Octylsulfanyl group : The sulfanyl moiety enables nucleophilic substitution or redox reactions (e.g., oxidation to sulfoxides/sulfones), while the octyl chain may modulate interactions with hydrophobic enzyme pockets .
    • Methodological Insight: Computational modeling (e.g., molecular docking) can predict how these substituents interact with biological targets like adenosine receptors or kinases .

    Q. What synthetic routes are commonly employed for synthesizing this compound, and how can reaction conditions be optimized?

    • Answer : Synthesis typically involves:

    Core Purine Formation : Alkylation of xanthine derivatives at the 3- and 7-positions using methyl and nonyl halides, respectively, under basic conditions (e.g., NaH in DMF) .

    8-Sulfanyl Substitution : Reaction with octylsulfanyl chloride in polar aprotic solvents (e.g., DCM) at 60–80°C for 12–24 hours .

    • Optimization Strategies:
    • Solvent Selection : Ethanol/methanol improves solubility but may reduce yield due to competing side reactions; DMF or THF is preferred for higher regioselectivity .
    • Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .

    Advanced Research Questions

    Q. How can contradictory data on the compound’s biological activity (e.g., anticancer vs. anti-inflammatory effects) be resolved?

    • Answer : Contradictions often arise from:

    • Experimental Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or assay conditions (e.g., serum-free vs. serum-containing media) .
    • Dose-Dependent Effects : Biphasic responses (e.g., pro-apoptotic at high concentrations vs. cytoprotective at low concentrations) require dose-response curves across 3–4 orders of magnitude .
    • Methodological Recommendation: Standardize assays using guidelines like the NIH’s Assay Guidance Manual and validate findings in multiple models (e.g., zebrafish and murine xenografts) .

    Q. What computational and experimental approaches are effective for analyzing the compound’s stability under physiological conditions?

    • Answer :

    • Degradation Pathways :
    • Hydrolysis : Monitor pH-dependent degradation (e.g., 0.1 M HCl vs. PBS) via HPLC-MS to identify cleavage products (e.g., sulfoxide formation) .
    • Oxidative Stability : Use H2O2 or cytochrome P450 enzymes to simulate metabolic oxidation .
    • Computational Tools: Density functional theory (DFT) predicts bond dissociation energies, identifying labile sites (e.g., sulfanyl group) .

    Q. How can the compound’s pharmacokinetic properties (e.g., bioavailability, half-life) be improved through structural modification?

    • Answer :

    • Bioavailability Enhancement :
    • Introduce polar groups (e.g., hydroxyl or amine) to the nonyl chain to improve aqueous solubility .
    • Replace octylsulfanyl with a bioisostere (e.g., sulfonamide) to reduce metabolic clearance .
    • Experimental Workflow:

    SAR Studies : Synthesize analogs with incremental modifications (e.g., varying alkyl chain lengths).

    In Vivo Testing : Use LC-MS/MS to measure plasma concentration-time profiles in rodent models .

    Key Methodological Resources

    • Synthesis Optimization : ICReDD’s quantum chemical reaction path search methods for predicting optimal conditions .
    • Biological Assays : Use of SPR (surface plasmon resonance) for real-time monitoring of target binding kinetics .

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